![molecular formula C19H11Cl2FN2S B2613699 4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 867329-94-0](/img/structure/B2613699.png)
4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 867329-94-0, is a chemical with a molecular weight of 389.28 . Its IUPAC name is 4-chloro-2-(4-chlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H11Cl2FN2S/c20-13-5-1-11(2-6-13)9-16-23-18(21)17-15(10-25-19(17)24-16)12-3-7-14(22)8-4-12/h1-8,10H,9H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.27 . Its InChI code provides information about its atomic composition and structure . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available sources .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
A study highlighted the synthesis and biological evaluation of thienopyrimidine derivatives, including compounds structurally related to 4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. These compounds demonstrated significant antimicrobial and anti-inflammatory activities. The research found that modifying the thieno[2,3-d]pyrimidine ring with different substituents could enhance its biological efficacy, offering promising applications in developing new antimicrobial and anti-inflammatory agents (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Crystal Structure Insights
Another study focused on the crystal structure of a compound closely related to 4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, providing valuable insights into its molecular geometry and intermolecular interactions. Understanding these structural details is crucial for the design of new materials and drugs, as it helps predict how modifications to the molecular structure could affect physical properties and biological activity (Kang, Kim, Park, & Kim, 2015).
Synthetic Pathways and Medicinal Chemistry
Research into the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines, which share a core structure with the compound , revealed methods for creating derivatives with potential medicinal and biological activities. This work underscores the importance of such compounds in developing therapeutic agents, particularly for targeting specific receptors or enzymes (Song, 2007).
Nonlinear Optical Properties
A detailed study on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives indicates the potential of such compounds in the fields of medicine and nonlinear optics. This research suggests that derivatives of 4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine could have promising applications in optoelectronic and high-tech applications, owing to their significant NLO characteristics (Hussain et al., 2020).
Analgesic and Anti-inflammatory Potential
The synthesis and evaluation of novel pyrimidine derivatives for their analgesic and anti-inflammatory properties also include compounds related to 4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. These studies contribute to the understanding of how structural modifications can impact biological activity, potentially leading to the development of new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Propriétés
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2S/c20-13-5-1-11(2-6-13)9-16-23-18(21)17-15(10-25-19(17)24-16)12-3-7-14(22)8-4-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJPQGATXHQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

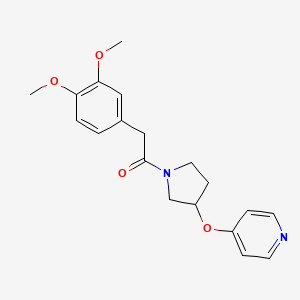
![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2613621.png)
![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)

![6-Bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2613627.png)
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)
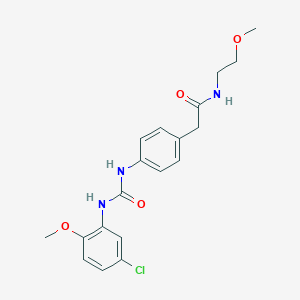
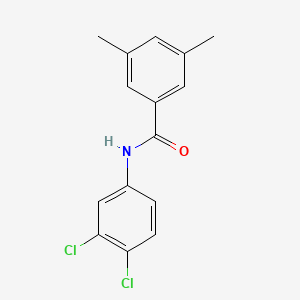
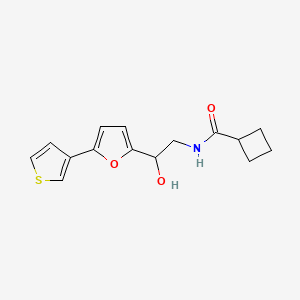
![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)
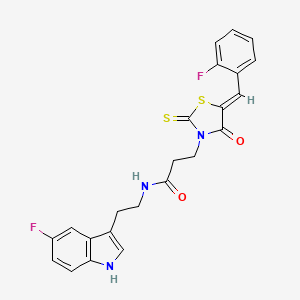
![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)